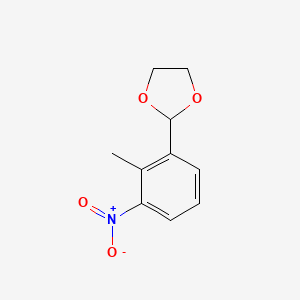![molecular formula C24H30ClPSSi B14289768 Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride CAS No. 116203-88-4](/img/structure/B14289768.png)
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is a chemical compound that features a unique combination of functional groups It includes a triphenylphosphonium core, a trimethylsilyl group, and a sulfanyl-ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the trimethylsilyl and sulfanyl-ethyl groups. Common reagents used in this synthesis include trimethylsilyl chloride and thiol-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphonium core or the sulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phosphonium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biochemical pathways involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride involves its ability to participate in nucleophilic substitution reactions. The phosphonium core acts as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group can also act as a protecting group, stabilizing reactive intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Lacks the trimethylsilyl and sulfanyl-ethyl groups, making it less versatile in certain reactions.
Trimethylsilyl chloride: Used primarily as a silylating agent, lacking the phosphonium core.
Thiophenol: Contains a sulfanyl group but lacks the phosphonium and trimethylsilyl groups.
Uniqueness
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
116203-88-4 |
|---|---|
Molekularformel |
C24H30ClPSSi |
Molekulargewicht |
445.1 g/mol |
IUPAC-Name |
triphenyl(2-trimethylsilylethylsulfanylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C24H30PSSi.ClH/c1-27(2,3)20-19-26-21-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KIXARMBCQLLYCY-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)CCSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)





![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)

![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


